molecular formula C8H4Cl2O3 B6315193 2,6-Dichloro-4-formylbenzoic acid CAS No. 1807998-43-1

2,6-Dichloro-4-formylbenzoic acid

Cat. No. B6315193
M. Wt: 219.02 g/mol
InChI Key: YXDBUOYLPATAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-formylbenzoic acid (DCFA) is an important organic compound that exhibits a wide range of physical and chemical properties. It has a molecular weight of 219.02 and is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-formylbenzoic acid is represented by the InChI code 1S/C8H4Cl2O3/c9-5-1-4 (3-11)2-6 (10)7 (5)8 (12)13/h1-3H, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-formylbenzoic acid is a solid substance . Its molecular weight is 219.02 .

Scientific Research Applications

Multicomponent Reactions for Compound Synthesis

  • Synthesis of Benzamide and Diazaspiro Derivatives : 2,6-Dichloro-4-formylbenzoic acid participates in isocyanide-based multicomponent reactions, leading to the efficient preparation of benzamide and diazaspiro derivatives. By altering reaction conditions, such as solvent and reagent addition order, different products can be synthesized, showcasing the compound's versatility in organic synthesis (Soleimani et al., 2013).

Organic Synthesis Enhancements

  • Transketolase Reaction Engineering : Its derivatives serve as molecular probes in transketolase reactions, facilitating the creation of novel α,α-dihydroxyketones. Mutations in transketolase significantly enhance yields and specific activities for reactions involving aromatic aldehydes, illustrating the compound's contribution to enzyme engineering and synthetic biology (Payongsri et al., 2012).

Material and Chemical Synthesis

  • Formation of Stable Boron-Nitrogen Heterocycles : The combination of derivatives of 2,6-Dichloro-4-formylbenzoic acid with hydrazinyl compounds in aqueous solutions leads to stable boron-nitrogen heterocycles. This reaction showcases potential for bioorthogonal coupling reactions under physiologically compatible conditions, indicating its utility in material science and bioconjugation applications (Dilek et al., 2015).

Advanced Material Applications

  • Copper, Zinc, and Cadmium Complexes : The synthesis and characterization of 4-formylbenzoate complexes with copper(II), zinc(II), and cadmium(II) reveal their reactivity and emission properties. These complexes demonstrate fluorescence and are capable of sensing nitroaniline isomers, highlighting their potential application in material science for sensing and detection technologies (Nath et al., 2019).

properties

IUPAC Name

2,6-dichloro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDBUOYLPATAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.